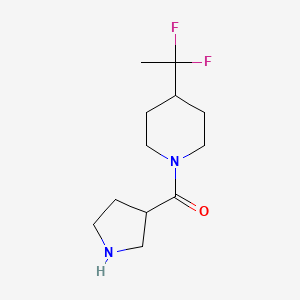

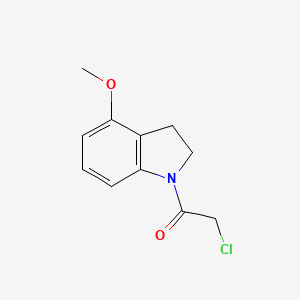

![molecular formula C11H15ClN4O B1491098 3-クロロ-7-プロリル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジン CAS No. 2097951-38-5](/img/structure/B1491098.png)

3-クロロ-7-プロリル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジン

説明

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .科学的研究の応用

神経薬理学

この化合物は、P2X7受容体の潜在的なモジュレーターとして同定されています 。P2X7受容体は、免疫系において重要な役割を果たすリガンド依存性イオンチャネルであり、様々な神経学的プロセスに関与しています。この受容体の調節は、神経炎症反応に影響を与え、アルツハイマー病や多発性硬化症などの神経変性疾患の治療に影響を与える可能性があります。

睡眠障害

研究によると、テトラヒドロイミダゾ[1,2-a]ピラジンの誘導体は、睡眠促進作用を示します 。重要なフェネチルモチーフを微調整することで、科学者はこれらの誘導体の効力と脳への浸透性を最適化しており、不眠症などの睡眠障害の新しい治療法につながる可能性があります。

鎮痛薬開発

3-クロロ-7-プロリル誘導体によるP2X7受容体の調節は、鎮痛薬の開発にも役立ちます 。P2X7受容体は、炎症性疼痛および神経性疼痛に関連しているため、これらの受容体を拮抗させることで、従来の鎮痛剤の副作用なしに、慢性疼痛状態を軽減できる可能性があります。

抗炎症療法

P2X7受容体を介した炎症性サイトカインの調節における役割を考えると、この化合物は、抗炎症薬の開発に利用できます 。炎症と関連する痛みを軽減することで、関節リウマチや変形性関節症などの状態を治療する可能性があります。

抗菌剤

テトラヒドロイミダゾ[1,2-a]ピラジンの誘導体は、抗菌性を持っていることが示されています 。新しい誘導体の合成は、様々な菌株に対して有効性を示しており、新しい抗生物質の開発につながる可能性があります。

シグナル伝達研究

3-クロロ-7-プロリル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジンなどの化合物は、シグナル伝達経路の研究に利用できます 。特定のGタンパク質を阻害することで、研究者は細胞内のシグナル伝達メカニズムを解明することができます。これは、細胞が外部刺激に応答するメカニズムを理解するために不可欠です。

作用機序

Target of Action

The primary target of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which represent the largest family of cell-surface receptors in eukaryotes . They play a crucial role in intracellular signaling events .

Mode of Action

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its target Gαq proteins by silencing them . This interaction results in changes in the conformation of the GPCRs, leading to the activation of receptor-associated heterotrimeric guanine nucleotide-binding proteins .

Biochemical Pathways

The silencing of Gαq proteins by 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects the intracellular signaling pathways associated with these proteins . The downstream effects of this interaction include the determination of intracellular myo-inositol 1-phosphate .

Result of Action

The molecular and cellular effects of the action of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine include the silencing of Gαq proteins and the subsequent changes in intracellular signaling . .

生化学分析

Biochemical Properties

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating various cellular processes. The compound’s interactions with enzymes such as kinases suggest its potential as a therapeutic agent in treating diseases related to kinase dysregulation . Additionally, its antimicrobial and antiviral properties highlight its versatility in biochemical applications .

Cellular Effects

The effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is pivotal in cell growth and survival . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways .

Molecular Mechanism

At the molecular level, 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its kinase inhibitory activity is mediated through direct binding to the kinase active site, preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term in vitro and in vivo studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its application .

Dosage Effects in Animal Models

The effects of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety, as they influence its ability to reach target sites and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQLARGZWFUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)

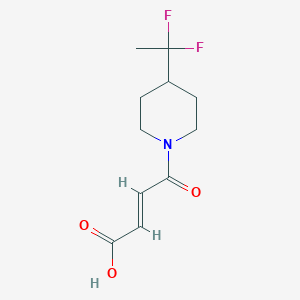

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)

![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)

![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)

![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)